L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester
Description
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester (molecular formula: C₁₂H₁₅NO₄) is a protected dipeptide derivative featuring a benzyloxycarbonyl (Z) group on the serine residue and a methyl ester on the alanine carboxyl terminus. Key properties include a melting point of 46–47°C, boiling point of 369.7±35.0°C, and density of 1.160±0.06 g/cm³ . The Z group serves as an amine-protecting agent in peptide synthesis, offering stability under basic conditions but requiring hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) for removal. This compound is primarily used in biochemical research to construct peptide chains while preventing unwanted side reactions .
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m0/s1 |
InChI Key |
QWGCABODXPAQFR-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Acids
- The phenylmethoxycarbonyl (Cbz) group is employed to protect the amino group of L-serine to prevent side reactions during peptide coupling. This protecting group is stable under mild basic and neutral conditions and can be removed selectively later by catalytic hydrogenation.
- L-Alanine is converted to its methyl ester form to activate the carboxyl group and facilitate coupling.
Esterification of L-Alanine
- L-Alanine is esterified to L-Alanine methyl ester typically by reaction with methanol in the presence of thionyl chloride or other acid catalysts.
- For example, L-Alanine methyl ester hydrochloride can be prepared by treating L-Alanine with thionyl chloride in methanol at 0°C, followed by stirring at room temperature for 24 hours, and recrystallization from ethyl acetate/ethanol to obtain a pure product with yields around 97%.
Coupling Reaction
- The coupling of N-(phenylmethoxycarbonyl)-L-serine to L-Alanine methyl ester is performed using peptide coupling reagents or base-mediated condensation.
- One reported method uses potassium carbonate in dimethyl sulfoxide (DMSO) as a solvent to facilitate the coupling under mild conditions, ensuring high yield and purity.
- The reaction conditions such as temperature, solvent, and pH are carefully controlled to avoid racemization and side reactions.
Purification
- After coupling, the reaction mixture is typically worked up by extraction with organic solvents, washing, drying, and concentration.
- Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the desired product in high purity.
- The phenylmethoxycarbonyl protecting group is crucial for selective peptide bond formation, providing stability and allowing multi-step synthesis without premature deprotection.
- Analytical techniques such as NMR spectroscopy confirm the structure and purity of intermediates and final products. For example, proton NMR spectra show characteristic aromatic protons from the phenylmethoxycarbonyl group and methyl ester signals confirming successful synthesis.
- The melting point range of the final compound is typically around 46-47°C, consistent with predicted data.
- The compound is stored at 2-8°C to maintain stability.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 324.33 g/mol | |
| Melting Point | 46-47 °C | |
| Density | 1.160 ± 0.06 g/cm³ (predicted) | |
| pKa | 11.00 ± 0.46 (predicted) | |
| Storage Condition | 2-8 °C |
The preparation of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester involves well-established peptide synthesis techniques focusing on amino acid protection and coupling. The phenylmethoxycarbonyl group plays a pivotal role in protecting the amino functionality of L-serine, while methyl esterification of L-Alanine activates the carboxyl group for efficient peptide bond formation. The synthesis requires careful control of reaction conditions to ensure high yield, stereochemical integrity, and purity. Analytical characterization confirms the compound's identity and suitability for pharmaceutical and peptide chemistry applications.
Chemical Reactions Analysis
Deprotection of the Cbz Group
The Cbz group is selectively removed under hydrogenolytic or acidic conditions to expose the free amine for further peptide elongation:
Mechanistic Insight : Hydrogenolysis cleaves the benzyloxycarbonyl group via catalytic reduction, while acidic conditions protonate the carbamate, releasing CO₂ and benzyl alcohol .
Hydrolysis of the Methyl Ester
The methyl ester undergoes hydrolysis to form the carboxylic acid, a step often employed in late-stage peptide modifications:
Selectivity : Basic hydrolysis avoids interference with the Cbz group, while acidic conditions risk partial deprotection .
Peptide Bond Formation
The compound serves as a carboxyl component in coupling reactions to extend peptide chains:
Optimization : Use of HOBt or HOAt suppresses side reactions, enhancing yield and stereochemical fidelity .
Transesterification
The methyl ester can be exchanged with other alcohols under acid or base catalysis:
| Alco
Scientific Research Applications
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a prodrug.
Mechanism of Action
The mechanism of action of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated under certain conditions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variants
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (Boc-Ser-OMe)
- Structure : Boc (tert-butoxycarbonyl) replaces the Z group.
- Properties: Boc is acid-labile (removed with trifluoroacetic acid), making it suitable for solid-phase peptide synthesis (SPPS).
- Applications : Preferred in SPPS due to orthogonal protection strategies with Fmoc groups.
N-(Methoxyacetyl)-N-[2-methyl-6-(methylthio)phenyl]-D,L-alanine methyl ester
- Structure : Methoxyacetyl group and a substituted phenyl ring introduce rotational hindrance (atropisomers).
- Properties : Exhibits fungicidal activity against Phytophthora infestans and Plasmopara viticola. The methoxyacetyl group enhances lipophilicity, aiding membrane penetration .
- Applications : Agricultural fungicides rather than peptide synthesis.
Amino Acid Sequence and Functional Modifications
N-Benzyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester (4g)
- Structure : Z-protected tripeptide with γ-hydroxy-D-leucine.
- Properties : Higher melting point (133–136°C) due to additional hydrogen bonding from the hydroxyl group. The presence of D-leucine introduces stereochemical complexity .
- Applications : Study of peptide oxidation mechanisms and chiral effects in biological systems.
N-Pentafluorobenzoyl-L-alanine-(3-Alanine methyl ester)
- Structure : Pentafluorobenzoyl group replaces Z, with a β-alanine extension.
- Properties : Melting point 154–155°C; fluorinated groups increase electron-withdrawing effects and lipophilicity.
- Applications: Potential chemotherapeutic agents due to enhanced bioavailability and metabolic stability .
Ester and Backbone Modifications
N-Glutaryl-L-alanine dimethyl ester
- Structure : Glutaryl (dicarboxylic acid) group at the N-terminus.
- Properties : Increased hydrophilicity compared to the Z-protected target compound. The dual ester groups enhance solubility in polar solvents .
- Applications : Intermediate for water-soluble peptide conjugates or prodrugs.
N-(n-Tetradecylcarbamoyl)-L-alanine methyl ester
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester (commonly referred to as Z-Ser-Ala-OMe) is a synthetic amino acid derivative with potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its structural characteristics and functional groups that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 313.348 g/mol. The compound features a phenylmethoxy carbonyl group which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N2O4 |
| Molecular Weight | 313.348 g/mol |
| CAS Number | 38428-20-5 |
1. Antimicrobial Activity
Research indicates that derivatives of amino acids exhibit antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the phenylmethoxy group enhances the lipophilicity of the compound, potentially improving membrane penetration and subsequent antibacterial action .
2. Anti-inflammatory Effects
A study on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in modulating inflammatory responses. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .
3. Neuroprotective Properties
Preliminary studies have hinted at neuroprotective effects attributed to similar amino acid derivatives. These compounds may mitigate neurotoxicity associated with certain neurodegenerative conditions by inhibiting neuronal nitric oxide synthase (nNOS), thereby reducing oxidative stress in neuronal tissues .
Case Study 1: Antimicrobial Screening
In a comparative study of various amino acid derivatives, L-Alanine derivatives were screened for antimicrobial activity against Staphylococcus aureus. The results showed that modifications at the N-terminal significantly enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Inhibition of Inflammatory Cytokines
A series of experiments evaluated the anti-inflammatory properties of several amino acid derivatives, including L-Alanine-based compounds. Results indicated that these compounds effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting their potential use as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester?
- Methodology :
- Step 1 : Start with L-serine methyl ester. Introduce the phenylmethoxycarbonyl (Z) protecting group via reaction with benzyl chloroformate (Z-Cl) in a basic medium (e.g., NaHCO₃) at 0–5°C to minimize racemization .
- Step 2 : Silylate the hydroxyl group using triethylsilyl chloride (TES-Cl) and imidazole in DMF, yielding a silyl-protected intermediate (e.g., N-[(phenylmethoxy)carbonyl]-O-TES-L-serine methyl ester). This step achieves >85% yield with column chromatography purification (silica gel, hexane/ethyl acetate) .
- Step 3 : Deprotect the silyl group under mild acidic conditions (e.g., dilute HCl) to avoid cleavage of the Z group. Final purification via recrystallization or HPLC ensures >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm the presence of carbonyl stretches for the Z group (~1700 cm⁻¹) and ester moiety (~1740 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include δ 5.1 ppm (benzyl CH₂), δ 3.7 ppm (methyl ester), and δ 4.3–4.5 ppm (α-proton of serine). ¹³C NMR should show peaks at ~155 ppm (Z carbonyl) and ~172 ppm (ester carbonyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₀N₂O₆S: 357.11; observed deviation <2 ppm) .
Advanced Research Questions
Q. How does this compound behave under oxidative conditions, and what side products form?
- Experimental Findings :
- Oxidation with dioxiranes (e.g., dimethyldioxirane) at 0°C leads to γ-hydroxylation of the serine side chain, forming N-Z-γ-hydroxy-L-seryl-L-alanine methyl ester. Competing pathways (e.g., N-oxidation) are minimized by steric hindrance from the Z group .
- Contradictions : In peptide chains, adjacent bulky residues (e.g., leucine) may shift selectivity toward N-oxidation (~30% yield), requiring LC-MS/MS to resolve product mixtures .
Q. What challenges arise in coupling this compound to larger peptide chains?
- Optimization Strategies :
- Coupling Agents : Use DCC/HOSu (dicyclohexylcarbodiimide/N-hydroxysuccinimide) for minimal racemization. Avoid EDCl (ethylcarbodiimide hydrochloride) due to side reactions with the Z group .
- Solvent Effects : Dichloromethane (DCM) or DMF improves solubility of hydrophobic intermediates. Coupling yields drop by ~15% in THF due to poor solvation .
- Racemization Risk : Monitor via chiral HPLC. Racemization at the serine α-carbon is <5% when reactions are kept below 25°C .
Q. How can glycosylation modify the biological activity of derivatives of this compound?
- Case Study :
- Glycosylate the serine hydroxyl group using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide under Koenigs-Knorr conditions. The acetylated glycoconjugate (e.g., C₄₈H₇₁N₂O₆₆) shows enhanced solubility and altered receptor binding in cytotoxicity assays .
- Analytical Validation : MALDI-TOF MS confirms glycosylation (observed [M+Na]⁺: 1215.4 vs. calculated 1215.3). Deprotect acetyl groups with NH₃/MeOH for bioactive testing .
Data Contradictions and Resolution
Q. Why do reported yields for silylation steps vary across studies?
- Resolution :
- Reagent Purity : Impurities in TES-Cl (e.g., HCl traces) reduce yields by promoting premature deprotection. Use freshly distilled TES-Cl and anhydrous DMF .
- Temperature Control : Reactions above 10°C favor silyl migration to the ester carbonyl, forming byproducts (e.g., 5-oxo-oxazolidines). Low-temperature (-20°C) quenching with NH₄Cl mitigates this .
Q. How to address discrepancies in NMR data for Z-protected serine derivatives?
- Guidelines :
- Solvent Artifacts : DMSO-d₆ induces downfield shifts (~0.2 ppm for α-protons). Use CDCl₃ for consistency .
- Dynamic Effects : Rotameric equilibria around the Z group broaden signals. Acquire spectra at 40°C to sharpen peaks .
Methodological Tables
Table 1 : Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Z-Protection | Z-Cl, NaHCO₃, 0°C | 92 | 98% | |
| Silylation | TES-Cl, imidazole, DMF | 86 | 95% | |
| Deprotection | 0.1M HCl, MeOH | 89 | 97% |
Table 2 : Analytical Benchmarks for Structural Confirmation
| Technique | Critical Peaks/Data | Tolerance | Reference |
|---|---|---|---|
| ¹H NMR | δ 5.1 (Z-CH₂), δ 3.7 (COOCH₃) | ±0.05 ppm | |
| HRMS | [M+H]⁺ = 357.11 | <2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
